molecular formula C12H10N4O B11715610 N'-[(E)-pyridin-3-ylmethylidene]pyridine-3-carbohydrazide

N'-[(E)-pyridin-3-ylmethylidene]pyridine-3-carbohydrazide

Cat. No.: B11715610
M. Wt: 226.23 g/mol
InChI Key: UPHZOSQZSJURSS-OVCLIPMQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(E)-pyridin-3-ylmethylidene]pyridine-3-carbohydrazide is a chemical compound that belongs to the class of hydrazones It is characterized by the presence of a pyridine ring and a hydrazone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

N’-[(E)-pyridin-3-ylmethylidene]pyridine-3-carbohydrazide can be synthesized through the condensation reaction between pyridine-3-carbohydrazide and pyridine-3-carbaldehyde. The reaction typically involves mixing the two reactants in a suitable solvent, such as ethanol or methanol, and heating the mixture under reflux conditions. The reaction proceeds via the formation of a hydrazone linkage, resulting in the desired product .

Industrial Production Methods

While specific industrial production methods for N’-[(E)-pyridin-3-ylmethylidene]pyridine-3-carbohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-pyridin-3-ylmethylidene]pyridine-3-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.

    Substitution: The pyridine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions, including acidic or basic environments.

Major Products Formed

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

N’-[(E)-pyridin-3-ylmethylidene]pyridine-3-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-pyridin-3-ylmethylidene]pyridine-3-carbohydrazide involves its interaction with biological targets, such as enzymes and receptors. The hydrazone linkage can form hydrogen bonds and coordinate with metal ions, influencing the compound’s biological activity. The molecular targets and pathways involved include inhibition of bacterial enzymes and disruption of fungal cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-pyridin-3-ylmethylidene]pyridine-3-carbohydrazide is unique due to its specific hydrazone linkage and the presence of two pyridine rings. This structural feature enhances its ability to form stable complexes with metal ions and participate in various chemical reactions. Additionally, its potential biological activity as an antibacterial and antifungal agent sets it apart from other similar compounds .

Properties

Molecular Formula

C12H10N4O

Molecular Weight

226.23 g/mol

IUPAC Name

N-[(E)-pyridin-3-ylmethylideneamino]pyridine-3-carboxamide

InChI

InChI=1S/C12H10N4O/c17-12(11-4-2-6-14-9-11)16-15-8-10-3-1-5-13-7-10/h1-9H,(H,16,17)/b15-8+

InChI Key

UPHZOSQZSJURSS-OVCLIPMQSA-N

Isomeric SMILES

C1=CC(=CN=C1)/C=N/NC(=O)C2=CN=CC=C2

Canonical SMILES

C1=CC(=CN=C1)C=NNC(=O)C2=CN=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.